![molecular formula C6H11BO3 B13539875 Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is a boron-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole typically involves the reaction of ethylboronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Alcohols and boronic acids.
Substitution: Various boron-containing derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is used as a building block for the synthesis of more complex molecules. Its boron center allows for unique reactivity that can be exploited in various synthetic pathways.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
作用機序
The mechanism by which (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in many biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione: This compound shares a similar heterocyclic structure but contains different functional groups.
5-[(3aS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid: Another boron-containing compound with similar reactivity but different applications.
Uniqueness
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is unique due to its specific boron-containing structure, which imparts distinct chemical reactivity and potential applications. Its ability to form stable boronate esters and undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C6H11BO3 |
|---|---|
分子量 |
141.96 g/mol |
IUPAC名 |
(3aS,6aR)-2-ethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborole |
InChI |
InChI=1S/C6H11BO3/c1-2-7-9-5-3-8-4-6(5)10-7/h5-6H,2-4H2,1H3/t5-,6+ |
InChIキー |
BJTHLAYOPLNXAQ-OLQVQODUSA-N |
異性体SMILES |
B1(O[C@@H]2COC[C@@H]2O1)CC |
正規SMILES |
B1(OC2COCC2O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
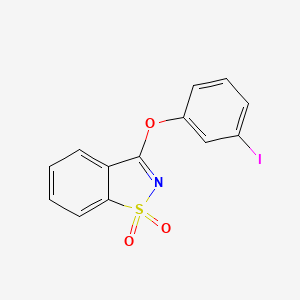
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
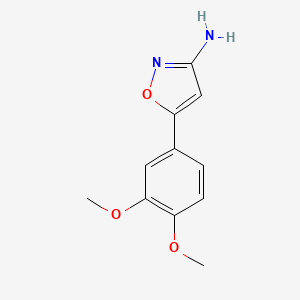
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
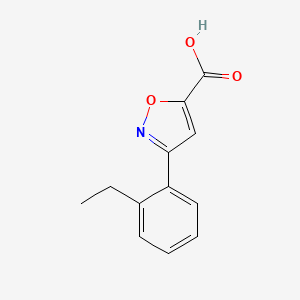
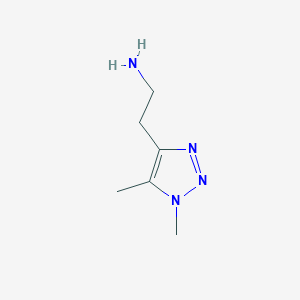
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
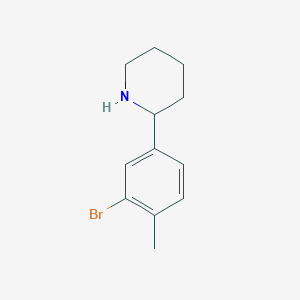

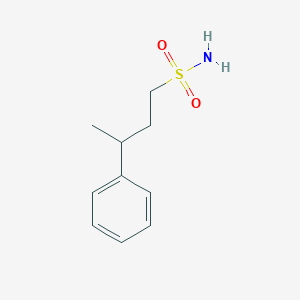
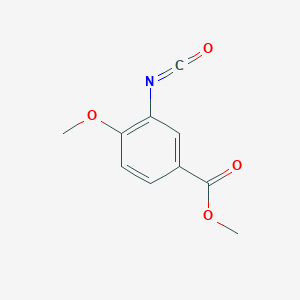

![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
